![molecular formula C14H11ClN2O3 B5707568 N-(4-chloro-2-methylphenyl)-3-nitrobenzamide](/img/structure/B5707568.png)
N-(4-chloro-2-methylphenyl)-3-nitrobenzamide
Overview
Description
N-(4-chloro-2-methylphenyl)-3-nitrobenzamide, also known as GW 5074, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), a key signaling protein involved in various cellular processes.
Scientific Research Applications
Anticonvulsant Properties
Research on derivatives of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide, specifically 4-nitro-N-phenylbenzamides, has demonstrated promising anticonvulsant properties. In a study, certain derivatives effectively controlled maximal electroshock-induced seizures in mice and were found to be more active than phenytoin, a potent anti-seizure medication (Bailleux et al., 1995).
Crystal Structure and Synthesis
The regio and stereo-controlled rearrangement of related compounds has been studied, with a focus on understanding the crystal structure and NMR assignments. This research contributes to the field of organic synthesis and material science, providing insights into the molecular structure of such compounds (Samimi, 2016).
Antitumor Activity
A derivative, 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, was synthesized and its structure-property relationship and antitumor activity were investigated. This compound displayed significant inhibitory effects on various cancer cell lines, showing potential as an antitumor agent (He et al., 2014).
Antibacterial Activity
Several halo-nitrobenzamide derivatives, including those related to N-(4-chloro-2-methylphenyl)-3-nitrobenzamide, have shown potential as antibacterial agents. One study identified compounds with significant activity against Trypanosoma brucei brucei, suggesting potential application against human African trypanosomiasis (Hwang et al., 2010).
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-7-11(15)5-6-13(9)16-14(18)10-3-2-4-12(8-10)17(19)20/h2-8H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGQSOKQBNLCGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-3-nitrobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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